molecular formula C18H22N8 B15119775 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine

Cat. No.: B15119775
M. Wt: 350.4 g/mol
InChI Key: BSQFZHACIBBCTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine is a complex heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridazine intermediates, followed by their coupling with the pyrimidine core. Common reagents include hydrazine derivatives, aldehydes, and various catalysts to facilitate the formation of the heterocyclic rings.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridazine rings.

    Reduction: Reduction reactions can occur, especially at the nitrogen atoms in the heterocyclic rings.

    Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, which can modify its functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its heterocyclic rings are known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor or modulator of specific enzymes or receptors, offering possibilities for treating diseases.

Industry

In industry, the compound’s unique properties make it useful in material science. It can be incorporated into polymers or used as a precursor for advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s heterocyclic rings can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
  • 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole
  • Dipyridamole

Uniqueness

Compared to similar compounds, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine stands out due to its combination of three different heterocyclic rings. This unique structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C18H22N8

Molecular Weight

350.4 g/mol

IUPAC Name

3-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-6-methylpyridazine

InChI

InChI=1S/C18H22N8/c1-13-4-5-16(22-21-13)24-6-8-25(9-7-24)17-11-18(20-12-19-17)26-15(3)10-14(2)23-26/h4-5,10-12H,6-9H2,1-3H3

InChI Key

BSQFZHACIBBCTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C3=NC=NC(=C3)N4C(=CC(=N4)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.